molecular formula C30H34N2O6 B7798049 (2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Cat. No.: B7798049
M. Wt: 518.6 g/mol
InChI Key: RSDSRRQRYNCVMT-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid, also known as Nα-Fmoc-Nδ-Dde-L-ornithine, is a compound used primarily in proteomics research. It is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle. The compound is characterized by its molecular formula C₃₀H₃₄N₂O₆ and a molecular weight of 518.60 g/mol .

Preparation Methods

The synthesis of Nα-Fmoc-Nδ-Dde-L-ornithine involves several steps. The starting material, L-ornithine, undergoes protection of the amino groups using Fmoc (9-fluorenylmethyloxycarbonyl) and Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the protection and deprotection steps. Industrial production methods may involve large-scale synthesis using automated peptide synthesizers to ensure high yield and purity .

Chemical Reactions Analysis

Nα-Fmoc-Nδ-Dde-L-ornithine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove protective groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents.

Scientific Research Applications

Nα-Fmoc-Nδ-Dde-L-ornithine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Nα-Fmoc-Nδ-Dde-L-ornithine involves its role as a protected amino acid derivative. The Fmoc and Dde groups protect the amino groups during peptide synthesis, preventing unwanted side reactions. The compound interacts with various molecular targets, including enzymes and receptors, through its amino acid backbone. The pathways involved include the urea cycle and other metabolic pathways related to amino acid metabolism .

Comparison with Similar Compounds

Nα-Fmoc-Nδ-Dde-L-ornithine can be compared with other similar compounds such as:

Properties

IUPAC Name

(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)31-14-8-13-24(28(35)36)32-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,31H,8,13-17H2,1-3H3,(H,32,37)(H,35,36)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDSRRQRYNCVMT-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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